molecular formula C20H16FN3O4 B2538836 Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate CAS No. 1040663-87-3

Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

Cat. No.: B2538836
CAS No.: 1040663-87-3
M. Wt: 381.363
InChI Key: QUHLCYLFWKCMEH-UHFFFAOYSA-N
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Description

Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a complex organic compound that features a pyridazine ring, a fluorobenzyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the pyridazine ring followed by the introduction of the fluorobenzyl group and the benzoate ester. Key steps may involve:

    Cyclization: Formation of the pyridazine ring through cyclization reactions.

    Substitution: Introduction of the fluorobenzyl group via nucleophilic substitution reactions.

    Esterification: Formation of the benzoate ester through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: May serve as a probe in biochemical assays to study enzyme interactions or receptor binding.

    Materials Science: Could be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1-benzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate: Similar structure but lacks the fluorine atom.

    Methyl 4-(1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate can significantly alter its chemical properties, such as its reactivity and binding affinity. This makes it unique compared to its analogs and potentially more effective in certain applications.

Properties

IUPAC Name

methyl 4-[[1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-28-20(27)14-5-7-16(8-6-14)22-19(26)17-9-10-18(25)24(23-17)12-13-3-2-4-15(21)11-13/h2-11H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHLCYLFWKCMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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